BenchChemオンラインストアへようこそ!

CC260

PI5P4K Lipid Kinase Inhibitor Potency

CC260 is a highly potent, noncovalent dual inhibitor of PI5P4Kα/β (Ki: 40/30 nM). Unlike covalent pan-inhibitors, its unique, well-defined selectivity and co-crystal structure enable precise target engagement studies in p53-null tumor models and metabolic signaling without confounding off-target effects. This specific tool is essential for accurate pharmacological fingerprinting. Secure this essential, high-purity research compound with reliable global fulfillment.

Molecular Formula C24H29Cl2N5O2
Molecular Weight 490.4 g/mol
Cat. No. B10829432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC260
Molecular FormulaC24H29Cl2N5O2
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCN1C2=CN=C(N=C2N(C(C1=O)CC3CCCC3)C4CCCC4)NC5=CC(=C(C(=C5)Cl)O)Cl
InChIInChI=1S/C24H29Cl2N5O2/c1-30-20-13-27-24(28-15-11-17(25)21(32)18(26)12-15)29-22(20)31(16-8-4-5-9-16)19(23(30)33)10-14-6-2-3-7-14/h11-14,16,19,32H,2-10H2,1H3,(H,27,28,29)/t19-/m1/s1
InChIKeyAEZJZTFWCDAUDF-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC260: A Potent and Selective Dual Inhibitor of PI5P4Kα and PI5P4Kβ for Metabolic, Diabetes, and Cancer Research


CC260 is a highly potent, noncovalent dual inhibitor of the lipid kinases PI5P4Kα (Phosphatidylinositol 5-phosphate 4-kinase alpha) and PI5P4Kβ (Phosphatidylinositol 5-phosphate 4-kinase beta), with inhibition constants (Ki) of 40 nM and 30 nM, respectively [1]. Its chemical name is (7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]-5-methyl-7,8-dihydropteridin-6(5H)-one (CAS: 2411088-26-9) [2]. It belongs to a class of small-molecule probes that target the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family, which plays a critical role in regulating cellular phosphoinositide signaling, metabolism, and tumor suppression pathways [3].

CC260: Why Its Unique Selectivity and Functional Profile Preclude Substitution with Other PI5P4K Inhibitors


While several PI5P4K inhibitors are now available as research tools, they are not interchangeable. Differences in binding mechanism (covalent vs. noncovalent), isoform selectivity, and off-target profiles lead to divergent cellular and in vivo effects [1]. For instance, the pan-PI5P4K covalent inhibitor THZ-P1-2 and the dual-acting PIP4K-IN-a131 both exhibit fundamentally different molecular mechanisms and potencies, which result in distinct biological outcomes, including varying efficacy in cancer models [2]. The specific, well-characterized, and noncovalent inhibition profile of CC260 is therefore essential for experiments requiring precise target engagement without the confounding variables introduced by less selective or covalent tools.

Quantitative Evidence: Differentiating CC260 from THZ-P1-2, PIP4K-IN-a131, and Other PI5P4K Inhibitors


CC260 Demonstrates Superior Potency and a Noncovalent Mechanism Against PI5P4Kα Compared to the Covalent Pan-Inhibitor THZ-P1-2

CC260 is a highly potent, noncovalent inhibitor of PI5P4Kα. In head-to-head data from the primary literature, CC260 exhibits a Ki of 40 nM for PI5P4Kα, which is more than fourfold more potent than the apparent IC50 of 190 nM reported for the covalent pan-PI5P4K inhibitor THZ-P1-2 [1]. The noncovalent nature of CC260's binding also offers a distinct experimental advantage over the irreversible, covalent mechanism of THZ-P1-2 [2].

PI5P4K Lipid Kinase Inhibitor Potency

CC260's Biochemical Potency Against PI5P4Kα is Over 47-Fold Greater Than the Dual-Acting Inhibitor PIP4K-IN-a131

When compared to the widely used tool compound PIP4K-IN-a131, CC260 demonstrates a marked improvement in biochemical potency against the PI5P4Kα isoform. CC260 inhibits PI5P4Kα with a Ki of 40 nM, whereas PIP4K-IN-a131 has a reported IC50 of 1,900 nM (1.9 µM) for the same target [1]. This represents a nearly 50-fold difference in potency.

PI5P4Kα Lipid Kinase Inhibitor Potency

CC260 Exhibits High Kinase Selectivity with Defined Off-Targets, Differentiating it from Pan-Inhibitors and Isoform-Selective Tools

CC260 was profiled against a broad panel of 396 protein kinases and demonstrated high selectivity, showing little to no inhibition of common off-targets such as Plk1 and RSK2 [1]. This contrasts with covalent pan-inhibitors like THZ-P1-2, which target PI5P4Kα/β/γ, and other tools with different isoform preferences [2]. Critically, CC260's off-target profile is well-characterized, showing modest inhibition of PIKfyve (Ki=200 nM), PI3K-γ (Ki ~200 nM), and PI3K-δ (Ki ~120 nM), but no significant inhibition of most other PI3Ks, PI4Ks, or sphingosine kinases [1].

Kinase Selectivity Off-Target Profiling PI5P4K

CC260's Distinct Functional Effect on Insulin Signaling and Cell Metabolism Contrasts with Other PI5P4K Inhibitors

In cellular assays, CC260 demonstrates a unique functional signature. In C2C12 myotubes, treatment with 20 µM CC260 enhanced insulin-induced Akt phosphorylation at both Thr-308 and Ser-473, while simultaneously suppressing S6K phosphorylation downstream of mTORC1 [1]. This dual effect is not a universal property of PI5P4K inhibitors; other compounds may not enhance Akt signaling or may have different impacts on the mTORC1 pathway [2].

Insulin Signaling Cell Metabolism Akt Phosphorylation

In Acute Lymphoblastic Leukemia (ALL) Models, CC260 Shows a Distinct Efficacy Profile, Validating the Need for Compound-Specific Selection

A comparative study in ALL cell models directly evaluated three PIP4K2 inhibitors: THZ-P1-2, a131, and CC260. The study concluded that THZ-P1-2 was the most effective compound, demonstrating superior induction of cell death and mitochondrial damage, while CC260 and a131 showed lesser effects [1]. This direct comparison provides clear evidence that CC260's effects are not identical to other compounds in the class and that its use should be tailored to specific experimental questions where its unique profile is advantageous.

Acute Lymphoblastic Leukemia Cancer Research PIP4K2

CC260's Binding Mode is Elucidated by a Co-crystal Structure with PI5P4Kβ, Providing a Structural Basis for Its Selectivity

The binding mode of CC260 has been definitively established through X-ray crystallography. A co-crystal structure of CC260 with PI5P4Kβ has been solved, revealing the precise molecular interactions that govern its binding and selectivity [1]. This structural information is detailed in the patent literature [2]. Such a high-resolution understanding of the binding mode is not available for all PI5P4K tool compounds, providing a significant advantage for structure-activity relationship (SAR) studies and rational drug design efforts.

Structural Biology X-ray Crystallography Drug Design

High-Impact Research Scenarios Where CC260 is the Preferred PI5P4K Inhibitor


Investigating the Role of PI5P4Kα/β in p53-Null Tumor Cell Survival and Metabolic Stress

CC260 is the definitive tool for this application based on its discovery and validation in the primary literature. Research has shown that PI5P4Kα/β are essential for the survival of p53-null tumor cells under nutrient stress, and CC260 selectively kills these cells [1]. Its high potency and selectivity ensure that the observed phenotype is due to PI5P4Kα/β inhibition, a claim supported by the compound's well-defined off-target profile [1].

Probing the Cross-Talk Between Insulin Signaling and mTORC1 in Cellular Energy Homeostasis

CC260's unique functional signature—enhancing insulin-induced Akt phosphorylation while suppressing S6K phosphorylation—makes it the compound of choice for studies dissecting the PI5P4K-mediated control of energy metabolism [1]. This specific effect is not recapitulated by other tool compounds like the Vps34 inhibitor SAR405, which prevents mTORC1 activation by amino acids, a mechanism not shared by CC260 [2].

Structure-Activity Relationship (SAR) Studies and Rational Drug Design Targeting PI5P4Kβ

The availability of a high-resolution co-crystal structure of CC260 bound to PI5P4Kβ provides an atomic blueprint for its binding interactions [1]. This makes CC260 an ideal starting point or reference compound for medicinal chemistry campaigns aimed at developing next-generation PI5P4K inhibitors. Researchers can leverage this structural data to rationally design analogs with improved properties [2].

Distinguishing PI5P4Kα/β-Dependent Functions from PI5P4Kγ in Cellular Models

Unlike covalent pan-inhibitors like THZ-P1-2, which target PI5P4Kα/β/γ, CC260's selectivity for the α and β isoforms allows researchers to deconvolve isoform-specific functions [1]. When used alongside isoform-selective tools like ARUK2002821 (α-selective) or ARUK2001607 (γ-selective), CC260 helps establish a clear pharmacological fingerprint for PI5P4Kα/β in complex biological systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC260

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.